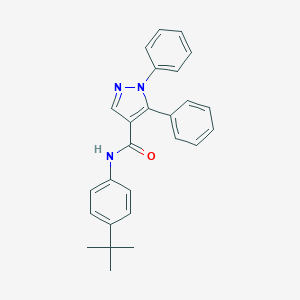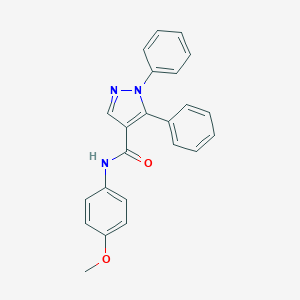![molecular formula C17H11F3N4OS B287443 Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether](/img/structure/B287443.png)
Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and exhibit antimicrobial activity against various bacterial strains. It has also been found to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether in lab experiments is its potential to target multiple pathways involved in inflammation, cancer, and microbial growth. However, its low solubility in water can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether. These include further investigation of its mechanism of action, optimization of its synthesis method to improve solubility, and exploration of its potential applications in drug development and disease treatment.
In conclusion, this compound is a promising chemical compound that has shown potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable target for further investigation and potential application in drug development and disease treatment.
Méthodes De Synthèse
The synthesis of Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether involves the reaction of 4-bromoanisole with 3-(trifluoromethyl)phenyl isocyanate and 1,2,4-triazole-3-thiol. The reaction is carried out under reflux in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
Formule moléculaire |
C17H11F3N4OS |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-7-5-10(6-8-13)15-23-24-14(21-22-16(24)26-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3 |
Clé InChI |
FQHNCLHCHKWXFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)













